6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole
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Overview
Description
“6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole” is a complex organic compound that belongs to the class of benzimidazole derivatives . Benzimidazole is a biologically important scaffold and it is a useful structural motif for the development of molecules of pharmaceutical or biological interest . Appropriately substituted benzimidazole derivatives have found diverse therapeutic applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The chemical structure of the synthesized product is usually characterized by Infra Red, 1 H-NMR, 13 C-NMR, and Mass spectroscopy . The synthesis of “this compound” specifically would likely involve similar methods, although exact details would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by various spectral techniques including TEM, BET, XRD, FT-IR, SEM and EDX . The exact structure would depend on the specific substituents and their positions on the benzimidazole ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely involve various types of organic reactions, including cyclization, alkylation, and possibly others . The exact reactions would depend on the specific conditions and reactants used .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its specific structure and substituents . These properties could include its solubility, stability, reactivity, and others .Mechanism of Action
Target of Action
The primary target of 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole and its derivatives is believed to be β-tubulin . β-tubulin is a protein that plays a crucial role in the formation of microtubules, which are responsible for vital cellular functions such as motility, cellular shape, mitosis, coordination, transport, and secretion .
Mode of Action
The compound interacts with its target, β-tubulin, by binding to it and inhibiting the polymerization of microtubules . This interaction disrupts the cytoskeleton, which is essential for cell division and other vital cellular functions . The compound’s ability to compromise the cytoskeleton through a selective interaction with β-tubulin is the key to its efficacy .
Biochemical Pathways
The disruption of microtubule formation affects various biochemical pathways. It interferes with cellular transport and energy metabolism, as microtubules are integral to these processes . The downstream effects of this disruption can lead to cell death, particularly in rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Benzimidazole derivatives, in general, are known to have diverse pharmacological activities, including anticancer, antiviral, and anthelmintic effects . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, efficacy, and safety profile.
Result of Action
The result of the compound’s action at the molecular and cellular level is the disruption of vital cellular functions, leading to cell death . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making the compound potentially useful in cancer therapy .
Safety and Hazards
Future Directions
The future directions for research on “6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole” could include further exploration of its potential therapeutic applications, investigation of its mechanism of action, and development of new synthesis methods . The exact future directions would depend on the results of ongoing research .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as 2-substituted benzimidazoles, have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of these biomolecules .
Cellular Effects
Related benzimidazole derivatives have been shown to exhibit diverse cellular effects, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
7-(difluoromethoxy)-1-phenyl-[1,3]thiazolo[3,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2OS/c17-15(18)21-11-6-7-12-13(8-11)20-14(9-22-16(20)19-12)10-4-2-1-3-5-10/h1-9,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQZRBMVJABFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC4=C(N23)C=C(C=C4)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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